molecular formula C13H24O B235013 2-Tridecen-4-one CAS No. 142449-96-5

2-Tridecen-4-one

Cat. No. B235013
CAS RN: 142449-96-5
M. Wt: 196.33 g/mol
InChI Key: JUQCMHBQRHFGNC-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tridecen-4-one (TDK) is a naturally occurring compound that belongs to the class of unsaturated ketones. It is found in various plants, such as the African wild potato, and is known to possess a wide range of biological activities. In recent years, TDK has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, agriculture, and food industry.

Mechanism of Action

The exact mechanism of action of 2-Tridecen-4-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Moreover, this compound has been found to inhibit the activation of the PI3K/Akt pathway, a signaling pathway that regulates cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

2-Tridecen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. Moreover, this compound has a low toxicity profile and can be used in various biological assays without causing significant side effects. However, the main limitation of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

2-Tridecen-4-one has shown promising results in various biological assays, and its potential use in medicine, agriculture, and food industry is still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Additionally, further research should be conducted to explore the potential use of this compound in various fields, including drug discovery, food preservation, and crop protection.
Conclusion:
In conclusion, this compound is a naturally occurring compound that possesses a wide range of biological activities. This compound has shown promising results in various biological assays, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has several advantages for lab experiments, including its stability and low toxicity profile. However, the main limitation of this compound is its low solubility in water. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets, as well as exploring its potential use in various fields.

Synthesis Methods

2-Tridecen-4-one can be synthesized using various methods, including the oxidation of tridecanal, the reaction of tridecanal with acetylene, and the condensation of 1-tridecene with formaldehyde. However, the most commonly used method for this compound synthesis is the oxidation of tridecanal using potassium permanganate or pyridinium chlorochromate. This method yields this compound with a purity of up to 95%.

Scientific Research Applications

2-Tridecen-4-one has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

properties

CAS RN

142449-96-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-tridec-2-en-4-one

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+

InChI Key

JUQCMHBQRHFGNC-NYYWCZLTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)/C=C/C

SMILES

CCCCCCCCCC(=O)C=CC

Canonical SMILES

CCCCCCCCCC(=O)C=CC

synonyms

(E)-tridec-2-en-4-one

Origin of Product

United States

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